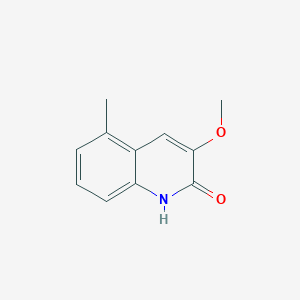

3-Methoxy-5-methylquinolin-2(1h)-one

Description

Historical Trajectory of Quinolinone Scaffolds in Chemical and Biological Research

Quinolinone scaffolds, bicyclic heterocyclic compounds, have been a cornerstone of medicinal chemistry and drug discovery for over a century. Their story began with the isolation of quinoline (B57606) from coal tar in the 19th century, which paved the way for the synthesis and investigation of a vast array of derivatives. mdpi.com The quinolinone core, characterized by a benzene (B151609) ring fused to a pyridinone ring, quickly demonstrated its versatility, serving as the foundational structure for numerous biologically active molecules.

Historically, research into quinolinone scaffolds has been driven by their diverse pharmacological properties. Early investigations revealed their potential as antibacterial and antimalarial agents. ekb.eg This led to the development of a wide range of quinolone antibiotics, which have had a profound impact on the treatment of infectious diseases. The structural modifications of the basic quinolinone ring have allowed scientists to fine-tune the biological activity, leading to the discovery of compounds with anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. researchgate.netnih.gov The rich history of the quinolinone scaffold has established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds.

Contemporary Significance of 3-Methoxy-5-methylquinolin-2(1H)-one as a Molecular Research Target

In the contemporary research landscape, the focus has shifted towards creating more specific and potent quinolinone derivatives. This compound exemplifies this modern approach, where specific substitutions on the quinolinone core are strategically designed to interact with particular biological targets. The presence of a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position is not arbitrary; these functional groups are introduced to modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its biological activity.

The contemporary significance of this particular compound lies in its potential to serve as a lead structure for the development of novel therapeutic agents. Researchers are particularly interested in how the interplay between the methoxy and methyl groups affects the molecule's ability to bind to specific enzymes or receptors. For instance, substituted quinolin-2(1H)-ones are being actively investigated as inhibitors of various protein kinases, such as CDK5 and PDK1, which are implicated in neurodegenerative diseases and cancer, respectively. researchgate.netnih.gov The specific substitution pattern of this compound makes it a candidate for screening against a variety of such targets.

Overview of Key Academic Research Trajectories for this compound and Related Analogues

Current academic research on this compound and its analogues is following several key trajectories. These research avenues are largely focused on synthesis, biological evaluation, and understanding the structure-activity relationships (SAR).

One major area of investigation is the development of efficient synthetic methodologies . The synthesis of substituted quinolin-2(1H)-ones can be challenging, and researchers are continually exploring new and improved methods to access these compounds. These methods often involve multi-component reactions or transition-metal-catalyzed cross-coupling reactions to introduce the desired substituents with high precision and yield. nih.govnih.gov

Another critical research trajectory is the biological evaluation of these compounds against a range of therapeutic targets . Given the broad bioactivity of the quinolinone scaffold, new derivatives like this compound are being screened for various activities. A significant focus is on their potential as kinase inhibitors . The table below summarizes the inhibitory activities of some representative substituted quinolin-2(1H)-one derivatives against different kinases, highlighting the potential of this class of compounds.

| Compound Type | Target Kinase | Reported Activity |

|---|---|---|

| Substituted 3-anilino-quinolin-2(1H)-ones | PDK1 | Modest inhibition observed nih.gov |

| Quinolin-2(1H)-one derivatives | CDK5 | Potent inhibitory activities reported researchgate.net |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα | Inhibitory activity against colon cancer cell lines mdpi.com |

A third, and equally important, research direction is the elucidation of the structure-activity relationships (SAR) . By systematically modifying the structure of this compound and its analogues and evaluating their biological activity, researchers can identify the key structural features responsible for their potency and selectivity. For example, studies on related compounds have shown that the nature and position of substituents on the quinolinone ring can dramatically influence their anticancer activity. rsc.org This knowledge is crucial for the rational design of more effective and targeted therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(14-2)11(13)12-9/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLQQNHRTMZZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 5 Methylquinolin 2 1h One

Established Synthetic Routes to Quinolin-2(1H)-one Derivatives with Relevance to 3-Methoxy-5-methylquinolin-2(1H)-one

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic strategies for its assembly. These can be broadly categorized into classical multi-step cyclizations and more modern convergent or divergent approaches.

Historically, the synthesis of quinoline (B57606) and its derivatives has been dominated by several named reactions that involve the condensation and subsequent cyclization of substituted anilines or related aromatic precursors. nih.govnih.gov These methods, while foundational, often require harsh conditions like high temperatures. nih.gov

Key classical methods relevant to quinolinone synthesis include:

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and conditions, it can yield either quinolin-2-ones or quinolin-4-ones. To generate this compound via this route, a potential precursor would be an N-(2-acyl-6-methylphenyl)methoxyacetamide.

Friedländer Synthesis: A widely used method, the Friedländer synthesis condenses an o-amino-substituted aromatic aldehyde or ketone with a compound containing an active α-methylene group, typically under acidic or basic catalysis. nih.gov Synthesizing the target compound would theoretically involve the reaction of 2-amino-6-methylbenzaldehyde (B3318386) with methyl methoxyacetate (B1198184) in the presence of a suitable base.

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. While primarily used for quinolin-4-ones, modifications can lead to 2-one isomers. For the target molecule, 4-methylaniline could be reacted with a methoxy-substituted malonic ester derivative, followed by thermal cyclization.

Gould-Jacobs Reaction: This reaction builds the quinoline skeleton from an aniline (B41778) and a diethyl (ethoxymethylene)malonate derivative. A subsequent cyclization, hydrolysis, and decarboxylation sequence yields a 4-hydroxyquinolin-2(1H)-one. Applying this to the target would require starting with 4-methylaniline, with further steps needed to introduce the 3-methoxy group.

Table 1: Overview of Classical Synthetic Reactions for the Quinolinone Core

| Reaction Name | Precursor 1 | Precursor 2 | Key Transformation | Relevance to this compound |

|---|---|---|---|---|

| Camps Cyclization | N-(2-acyl-6-methylphenyl) methoxyacetamide | (Internal) | Base-catalyzed intramolecular aldol (B89426) condensation | Direct cyclization to the desired substituted core. |

| Friedländer Synthesis | 2-amino-6-methylbenzaldehyde | Methyl methoxyacetate | Acid or base-catalyzed condensation and cyclodehydration | Direct formation of the polysubstituted quinolinone ring. |

| Conrad-Limpach | 4-methylaniline | Diethyl 2-methoxy-malonate | Condensation followed by high-temperature cyclization | Builds the substituted benzene (B151609) ring and part of the pyridine (B92270) ring. |

| Gould-Jacobs | 4-methylaniline | Ethoxymethylene derivative | Annulation followed by thermal cyclization and decarboxylation | Establishes the core but requires subsequent modification for the 3-methoxy group. |

Modern synthetic chemistry often favors strategies that allow for the rapid generation of molecular diversity from common starting materials or intermediates.

Convergent synthesis would involve preparing the substituted aniline and the three-carbon chain component separately and then combining them in a late-stage cyclization reaction. This approach allows for greater flexibility in introducing various substituents on both fragments before the final ring closure.

Divergent synthesis has proven particularly effective for quinolinone derivatives. This strategy involves creating a key intermediate that can be selectively guided to form different final products by altering reaction conditions. researchgate.net For instance, a multi-component reaction, such as the Ugi four-component reaction, can be employed to generate a complex linear precursor from an aniline, an aldehyde, an isocyanide, and a carboxylic acid. rsc.orgrsc.org This intermediate can then undergo a subsequent intramolecular reaction. By choosing different reagents or catalysts in the second step, this common intermediate can be made to cyclize into a quinolin-2-one or a different heterocyclic scaffold, demonstrating a divergent approach. researchgate.netrsc.orgrsc.org Molybdenum-catalyzed reactions have also been reported to divergently produce either 2-quinolinones or indolin-3-ones from the same starting materials simply by changing the catalytic conditions. researchgate.net

Novel and Sustainable Approaches for the Synthesis of this compound and Analogues

In response to growing environmental concerns, significant research has focused on developing greener, more efficient, and scalable methods for quinolinone synthesis. nih.govacs.org

The application of green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net In quinolinone synthesis, this has manifested in several ways:

Use of Greener Solvents: Many protocols now utilize environmentally benign solvents like water or ethanol, moving away from traditional volatile organic compounds. researchgate.netnih.gov

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis have been employed to shorten reaction times and often improve yields compared to conventional heating. nih.govnih.gov

Atom Economy: One-pot, multi-component reactions are inherently greener as they combine several synthetic steps without isolating intermediates, saving solvents, time, and reducing waste. researchgate.net

Catalyst-Free and Metal-Free Reactions: Some modern methods proceed under catalyst-free conditions or use simple, non-toxic organocatalysts like iodine or p-toluenesulfonic acid, avoiding the use of heavy metals. nih.govresearchgate.net

Catalysis is at the forefront of modern quinolinone synthesis, offering high efficiency and selectivity under mild conditions.

Metal-Catalyzed Synthesis: Transition metals are widely used to construct the quinolinone ring. Palladium catalysis is particularly prominent, enabling C-H activation, carbonylation, and cyclization cascades to build the heterocyclic core from simple anilines and other precursors. nih.govresearchgate.netorganic-chemistry.org Other metals, including copper, rhodium, cobalt, and silver, have also been successfully used to catalyze various cyclization and annulation reactions leading to substituted quinolines and quinolinones. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Organocatalytic Synthesis: Organocatalysis avoids the cost and potential toxicity of transition metals. Simple organic molecules, including acids like trifluoroacetic acid (TFA) and bases like 4-dimethylaminopyridine (B28879) (DMAP), have been used to promote the cyclization of precursors to form the quinolinone scaffold. organic-chemistry.orgnih.gov

Biocatalytic Synthesis: A frontier in green chemistry, biocatalysis uses enzymes to perform chemical transformations. Enzymes like monoamine oxidase (MAO-N) have been used for the oxidative aromatization of tetrahydroquinolines to yield quinolines. researchgate.netnorthumbria.ac.uk More directly, horseradish peroxidase (HRP) has been shown to catalyze the conversion of N-cyclopropyl-N-alkylanilines into 2-quinolone compounds, showcasing a novel and sustainable chemo-enzymatic strategy. researchgate.netnorthumbria.ac.uk

Table 2: Comparison of Modern Catalytic Approaches for Quinolinone Synthesis

| Catalyst Type | Example Catalyst(s) | Typical Reaction | Advantages |

|---|---|---|---|

| Metal-Catalyzed | Pd(OAc)₂, CuI, Co(OAc)₂ | C-H activation, Heck coupling, cyclization, carbonylation | High efficiency, broad substrate scope, functional group tolerance. nih.govmdpi.com |

| Organocatalytic | TFA, p-TSA, Iodine | Condensation, cyclization | Metal-free, lower toxicity, readily available catalysts. researchgate.netnih.gov |

| Biocatalytic | MAO-N, HRP | Oxidative aromatization, annulation | Environmentally benign, high selectivity, mild aqueous conditions. researchgate.netnorthumbria.ac.uk |

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. This technology is increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net The Doebner-von Miller reaction, a classical method for quinoline synthesis, has been adapted to a continuous flow process, providing a rapid and green route to quinoline derivatives. nih.gov Photochemical methods, which can be difficult to scale in batch reactors due to light penetration issues, are well-suited for flow systems. Continuous photochemical processes have been developed to convert amino-enone substrates into quinolines with high throughput. researchgate.net Such methods provide a powerful and sustainable platform for the large-scale production of quinolinone precursors and related compounds. rsc.org

Functionalization and Derivatization Strategies for the this compound Scaffold

The chemical architecture of this compound, featuring a bicyclic heteroaromatic system with electron-donating methoxy (B1213986) and methyl substituents, provides multiple avenues for synthetic modification. These strategies are crucial for generating libraries of analogues for various scientific applications.

Electrophilic Aromatic Substitution Reactions on the Quinolinone Core

The benzene ring of the quinolinone scaffold is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for introducing new functional groups. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents on the ring. wikipedia.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinolinone core serves as a key step for further derivatization, particularly in cross-coupling reactions. Metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of substituted quinolines. rsc.org For the this compound scaffold, halogenation is anticipated to occur at the C6 or C8 positions of the benzene ring, influenced by the directing effect of the C5-methyl group.

Nitration: Nitration, typically achieved with a mixture of nitric acid and sulfuric acid, introduces a nitro group (NO2) onto the aromatic ring. masterorganicchemistry.comlibretexts.org This powerful electron-withdrawing group can significantly alter the electronic properties of the molecule and serve as a precursor for an amino group via reduction. The directing effects would again favor substitution at the C6 or C8 positions. The reactivity of certain nitroquinolones highlights the impact of such modifications. nih.gov

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). lkouniv.ac.in This reaction is reversible, which allows the sulfonic acid group to be used as a temporary blocking group to control the regioselectivity of other electrophilic substitutions. lkouniv.ac.in

The precise outcome of these reactions can be influenced by steric hindrance and the specific reaction conditions employed. youtube.com

Nucleophilic Additions and Substitutions at Activated Positions

While the electron-rich benzene portion of the quinolinone core favors electrophilic attack, the pyridinone ring can be susceptible to nucleophilic reactions, particularly if activating groups are installed. For instance, the presence of strongly electron-withdrawing groups, such as a nitro group, can render the quinolone ring highly electrophilic and reactive towards nucleophiles. nih.gov

In the context of this compound, derivatization is often required to facilitate nucleophilic attack. A common strategy involves converting the C4-hydroxyl group (the enol form of the C4-carbonyl in related structures) into a good leaving group, such as a halide (e.g., 4-chloroquinoline (B167314) derivative). This allows for subsequent nucleophilic substitution at the C4 position by various nucleophiles, including amines and alkoxides, to generate diverse derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions and Other C-C/C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the quinolinone scaffold. nih.gov These reactions typically require a halogenated or triflated quinolinone precursor.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. researchgate.net A bromo- or iodo-substituted this compound could be reacted with various aryl- or heteroarylboronic acids to introduce new aromatic moieties. nih.govacs.org This method is widely used in drug discovery for the synthesis of biaryl compounds. nih.govmdpi.com

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an organic halide with an alkene. organic-chemistry.orgthieme-connect.com This allows for the introduction of vinyl groups onto the quinolinone core, which can be further functionalized. Oxidative Heck reactions have also been developed for the expedient synthesis of quinolinone structures. rsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgjk-sci.com It provides a direct route to synthesize amino-quinolinone derivatives, which are common substructures in biologically active molecules. The reaction can be performed selectively on polyhalogenated quinolines, allowing for controlled, sequential functionalization. nih.govresearchgate.net

| Reaction | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Haloquinoline + Arylboronic Acid | Pd(dppf)Cl₂, Pd(OAc)₂ | C(aryl)-C(aryl) | nih.govmdpi.com |

| Heck | Haloaniline + Allylic Alcohol | Allylpalladium(II) chloride dimer | C(aryl)-C(vinyl) | organic-chemistry.org |

| Buchwald-Hartwig | Haloquinoline + Amine | Pd₂(dba)₃ / BINAP, XANTPHOS | C(aryl)-N | jk-sci.comnih.gov |

Regioselective Functionalization Techniques and Their Control

Achieving regioselectivity is paramount in the synthesis of complex molecules. For the this compound scaffold, selectivity is controlled by several factors:

Inherent Directing Effects: As discussed in section 2.3.1, the electronic properties of the methoxy and methyl groups are primary determinants of regioselectivity in electrophilic aromatic substitution. pressbooks.pubchemistrytalk.orgmnstate.edu Activating groups generally direct incoming electrophiles to ortho and para positions. libretexts.org

Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing incoming reagents to less sterically hindered sites. The position between two substituents is often disfavored for substitution. youtube.com

Directed C-H Activation: Modern synthetic methods allow for the functionalization of specific C-H bonds, often guided by a directing group. mdpi.com For quinoline derivatives, the nitrogen atom can act as an endogenous directing group, guiding transition metals to activate nearby C-H bonds (e.g., at the C8 position). By strategically choosing catalysts and conditions, it is possible to achieve functionalization at positions that are not readily accessible through classical SEAr reactions. mdpi.com

Modification of Methoxy and Methyl Substituents for Structural Diversity

The peripheral methoxy and methyl groups are not merely passive substituents; they are functional handles that can be chemically modified to generate further structural diversity.

Modification of the Methoxy Group: The aryl methyl ether linkage of the methoxy group can be cleaved to reveal a hydroxyl group. This transformation, known as demethylation, is commonly achieved using reagents like boron tribromide (BBr₃) or strong acids. wikipedia.org The resulting hydroxyl group can then be used for subsequent reactions, such as etherification or esterification, to introduce a wide variety of new functionalities.

Modification of the Methyl Group: The methyl group at the C5 position is a benzylic methyl group, making it amenable to side-chain functionalization. thieme-connect.deresearchgate.net For instance, radical halogenation using N-bromosuccinimide (NBS) can selectively introduce a bromine atom to form a bromomethyl group. acs.org This versatile intermediate can then participate in nucleophilic substitution reactions to introduce linkages to other molecular fragments.

Chemoenzymatic Synthesis and Biotransformations Involving Quinolinone Derivatives

Biocatalysis offers a green and highly selective alternative to traditional synthetic methods. Enzymes can operate under mild conditions and often provide exquisite levels of regio-, chemo-, and stereoselectivity. cardiff.ac.uk

Recent research has demonstrated the utility of enzymes in the synthesis of quinoline and quinolone scaffolds. acs.org For example, a chemoenzymatic sequence has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone derivatives in a one-pot procedure. cardiff.ac.ukacs.org This process utilizes horseradish peroxidase (HRP) for an initial cyclization/aromatization, followed by a chemical oxidation step. acs.org Similarly, aldolases have been repurposed for the synthesis of substituted quinolines from 2-aminobenzaldehydes and pyruvate (B1213749) under mild aqueous conditions. acs.org

These biocatalytic and chemoenzymatic strategies highlight the potential for greener and more efficient synthetic routes to complex quinolinone structures. While not yet specifically applied to this compound, these methodologies could be adapted for the synthesis of its precursors or for its direct modification, offering a powerful approach to generating novel derivatives.

| Enzyme | Substrate Type | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Oxidative Aromatization | cardiff.ac.ukacs.org |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolones | Annulation/Aromatization Cascade | cardiff.ac.ukacs.org |

| Aldolase (NahE) | 2-Aminobenzaldehydes + Pyruvate | Quinaldic Acids | Aldol Condensation/Cyclization | acs.org |

Advanced Structural and Spectroscopic Investigations of 3 Methoxy 5 Methylquinolin 2 1h One

Elucidation of Tautomeric Forms and Isomeric States of Quinolin-2(1H)-one Systems

Quinolin-2(1H)-one and its derivatives can exist in different tautomeric forms, primarily the lactam and lactim forms, which is a specific type of amide-imidol tautomerism. vedantu.comaskiitians.com This phenomenon involves the migration of a proton between the nitrogen and oxygen atoms. vedantu.comwisdomlib.org The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoline (B57606) ring. mdpi.com

Another significant tautomerism in substituted quinolinones is the keto-enol equilibrium, particularly in compounds with a hydroxyl group, such as 4-hydroxy-2(1H)-quinolinone. mdpi.comresearchgate.netlibretexts.orgchempedia.info Computational and spectroscopic studies have shown that for many quinolinone derivatives, the keto form is generally more stable. researchgate.net The interconversion between tautomers is a dynamic process that can significantly affect the molecule's reactivity and biological activity. askiitians.com For instance, the lactam-lactim tautomerism is crucial in the function of molecules like 2(1H)-pyridone, a related heterocyclic compound, in catalysis. uni-muenchen.de

The presence of different tautomers can be investigated using spectroscopic methods. For example, in NMR spectroscopy, the appearance of distinct signals for both forms indicates that the proton transfer is slow on the NMR timescale. mdpi.com UV-Vis spectroscopy can also distinguish between tautomers, as the different chromophores of the lactam and lactim forms absorb at different wavelengths. uni-muenchen.de

Detailed Conformational Analysis of 3-Methoxy-5-methylquinolin-2(1H)-one and its Derivatives

The three-dimensional structure and conformational flexibility of this compound and related derivatives are key to understanding their interactions with biological targets. Conformational analysis involves determining the preferred spatial arrangement of atoms and the energy barriers to rotation around single bonds.

In more complex derivatives, such as those with flexible side chains, the conformational landscape can be significantly more varied. X-ray crystallography provides definitive information about the solid-state conformation. nih.gov For example, studies on quinazolinone derivatives with flexible linkers have shown that both extended and folded conformations can exist in the solid state, and the energy difference between these conformers in solution may be small. nih.gov The nature and position of substituents can also significantly impact the conformational flexibility and, consequently, the biological activity of quinoline derivatives. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., 2D NMR, Solid-State NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of quinolinone derivatives in solution. uncw.edu One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei. nih.govrsc.org However, for complex molecules, 1D NMR may not be sufficient for complete structural assignment. acs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing connectivity between protons and determining spatial proximities, respectively. nih.govacs.orgunirioja.es For instance, COSY spectra can help identify spin-spin coupled protons within the benzene (B151609) and pyridine (B92270) rings of the quinoline system. acs.org NOE experiments can reveal through-space interactions between protons, providing insights into the molecule's conformation. uncw.edunih.gov Heteronuclear 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, aiding in the complete assignment of the carbon skeleton. uncw.edu

NMR is also instrumental in studying tautomeric equilibria. The presence of distinct sets of signals for different tautomers in ¹H and ¹³C NMR spectra allows for their identification and quantification. mdpi.com The chemical shifts of certain protons, such as those of a methoxy (B1213986) group, can be sensitive to changes in the molecular environment and can be used to monitor reactions. researchgate.net

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

For example, the crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one revealed that molecules are linked into chains by N—H⋯O and O—H⋯O hydrogen bonds. nih.gov The absolute configuration of chiral centers, if present, can also be determined using single-crystal X-ray diffraction. The structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | C-H···O interactions eurjchem.comresearchgate.net |

| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P2₁/n | C-H···O interactions eurjchem.comresearchgate.net |

| 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | Monoclinic | - | N—H⋯O and O—H⋯O hydrogen bonds, π–π interactions nih.gov |

| Quinoline-2(1H)-thione | - | - | N-H...S=C hydrogen bonds nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Feature Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. vedantu.comnih.gov These techniques are based on the absorption or scattering of light due to molecular vibrations.

In quinolinone derivatives, characteristic vibrational bands can be assigned to specific functional groups. For example, the C=O stretching vibration of the lactam group typically appears as a strong band in the IR spectrum. mdpi.com The N-H stretching vibration is also readily identifiable. The analysis of vibrational spectra can be supported by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed bands. researchgate.net

Vibrational spectroscopy can also be used to study tautomerism. The keto and enol forms of a molecule will have distinct vibrational spectra due to the differences in their bonding. For instance, the enol form will exhibit an O-H stretching band, which is absent in the keto form. researchgate.net Raman spectroscopy, which is sensitive to changes in polarizability, can also be a powerful tool for characterizing quinolinone derivatives and can be used for applications such as pharmaceutical analysis. mdpi.comnih.gov

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O (lactam) | ~1650 | FTIR mdpi.com |

| N-H | ~3200-3400 | FTIR |

| C-O (ether) | ~1200-1275 | FTIR mdpi.com |

| C-H (aromatic) | ~3000-3100 | FTIR, Raman |

| C=C (aromatic) | ~1450-1600 | FTIR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. nih.govrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula. rsc.orgnih.gov

For this compound, HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide clues about the connectivity of the atoms within the molecule. For instance, the loss of a methyl group or a methoxy group would result in characteristic fragment ions. The analysis of the mass fragmentation patterns of quinolinone derivatives can help in their structural identification. mdpi.com

Chiroptical Properties and Stereochemical Investigations (if chiral centers are introduced)

While this compound itself is not chiral, the introduction of chiral centers into the quinolinone scaffold would give rise to enantiomers. The study of the chiroptical properties of such chiral derivatives, using techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for their stereochemical characterization.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, and can be used to determine the absolute configuration of chiral molecules. The stereochemistry of a molecule can have a profound impact on its biological activity, as different enantiomers often interact differently with chiral biological receptors.

Theoretical and Computational Chemistry Studies on 3 Methoxy 5 Methylquinolin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of quinolinone systems. mdpi.com These methods are used to optimize the molecular geometry and to calculate various electronic parameters that dictate the molecule's stability, reactivity, and spectroscopic behavior. epstem.netsemanticscholar.org

Studies on related quinolinone derivatives using DFT at levels like B3LYP/6-311++G(d,p) have been performed to determine optimized geometrical configurations and compute parameters such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity indices. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. ucsb.edu The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. semanticscholar.org For instance, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, indicating varying levels of reactivity among the analogues. nih.govrsc.org

Global reactivity descriptors derived from HOMO and LUMO energies, such as hardness (η) and softness (S), provide further insights. A harder molecule has a larger energy gap and is more stable, whereas a softer molecule is more reactive. rsc.org Molecular electrostatic potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Furthermore, DFT calculations allow for the simulation of spectroscopic properties. Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be computed and compared with experimental data to confirm molecular structures. nih.govrsc.org This correlation between theoretical and experimental spectra provides a high degree of confidence in the structural characterization of the synthesized compounds. researchgate.netnih.gov

Table 1: Representative Global Reactivity Descriptors for Quinolinone Analogues Calculated via DFT

Note: The data below is illustrative of typical values obtained for quinolinone derivatives and not specific to 3-Methoxy-5-methylquinolin-2(1H)-one.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| Analogue A | -6.12 | -2.12 | 4.00 | 2.00 | 0.50 |

| Analogue B | -5.98 | -3.19 | 2.79 | 1.40 | 0.71 |

| Analogue C | -6.50 | -2.55 | 3.95 | 1.98 | 0.51 |

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govunar.ac.id These methods are crucial in structure-based drug design to understand binding mechanisms and predict the affinity of potential drug candidates. nih.govsamipubco.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a wide range of conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. For quinolinone and quinazoline (B50416) analogues, docking studies have been performed against various protein targets, including tyrosine kinases and topoisomerase IIβ, to evaluate their potential as inhibitors. rsc.orgresearchgate.netnih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. paperdigest.orgmdpi.com MD simulations provide detailed information on the stability of the complex, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding. mdpi.combevanbrownlab.com These simulations solve Newton's equations of motion for the atoms in the system, offering a view of the molecule's dynamic nature that is not available from static docking poses. mdpi.com

The primary output of a molecular docking study is the binding energy, which estimates the affinity between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and higher affinity. nih.gov For example, in studies of various heterocyclic compounds, binding energies are often reported in kcal/mol. mdpi.com

Analysis of the docked pose reveals the specific molecular interactions that stabilize the complex. These interactions are critical for understanding the mechanism of action. Common interactions observed for quinolinone-like scaffolds include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein residues (e.g., Serine, Aspartate). mdpi.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (e.g., methyl groups, aromatic rings) and hydrophobic pockets in the receptor lined with amino acids like Valine, Leucine, and Isoleucine.

Arene-Cation (π-Cation) Interactions: Electrostatic interactions between the electron-rich aromatic ring of the quinolinone core and positively charged amino acid residues like Lysine (B10760008) or Arginine. mdpi.com

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Example of Docking Interactions for a Quinolinone Analogue with a Protein Target

Note: This table is a representative example based on studies of similar compounds.

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Quinolinone Analogue | -9.2 | Lys15, Arg96 | Arene-Cation |

| Quinolinone Analogue | -8.5 | Ser95, Asp132 | Hydrogen Bond, Arene-Cation |

The binding of a ligand to a protein is often not a simple "lock and key" event but rather an "induced fit" process, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. gersteinlab.org Molecular dynamics simulations are particularly useful for observing these changes. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of this compound analogues, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that characterize the structural, physicochemical, and electronic properties of each molecule in the series. protoqsar.compensoft.net There are thousands of possible descriptors, which can be broadly categorized as:

Electronic Descriptors: Related to the electron distribution, such as HOMO/LUMO energies, dipole moment, and atomic charges. ucsb.edu

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Related to the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological Descriptors: Related to the connectivity of atoms within the molecule. protoqsar.com

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov The quality and predictive power of the resulting QSAR model are evaluated using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). nih.gov A robust and predictive model will have high values for these parameters. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Specific Descriptor Example | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Steric | Molar Refractivity (AMR) | A measure of molecular volume and polarizability |

| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms |

The final QSAR equation provides direct insight into which molecular properties are most influential for the biological activity of the compound series. tiu.edu.iq For example, if a descriptor like LogP has a positive coefficient in the model, it suggests that increasing the lipophilicity of the analogues may lead to enhanced activity. jmchemsci.com Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental to its interaction with the target. nih.gov

By analyzing the contour maps generated from 3D-QSAR models (like CoMFA and CoMSIA), researchers can visualize the regions around the molecular scaffold where specific properties are favorable or unfavorable. nih.gov For instance, a contour map might show that a sterically bulky, electropositive group is preferred at the 5-methyl position, while a hydrogen bond acceptor is beneficial near the 3-methoxy group. This information provides a clear roadmap for medicinal chemists to rationally design and synthesize new analogues of this compound with improved biological activity. mdpi.com

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods are widely used to predict these key properties. researchgate.net For this compound, several parameters are critical for predicting its drug-likeness.

pKa : The ionization constant (pKa) affects a molecule's solubility and ability to cross biological membranes. The quinolinone scaffold contains a lactam group (a cyclic amide), which is weakly acidic, and the nitrogen atom can also be protonated under strongly acidic conditions. Computational models, often employing quantum mechanics, can predict the pKa values for these ionizable groups. nih.gov

LogP/D : The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its ability to permeate cell membranes and its solubility. researchgate.net The distribution coefficient (LogD) is the log of the partition coefficient at a specific pH and is particularly relevant for ionizable compounds. nih.gov These values can be estimated using methods based on molecular fragments or quantitative structure-property relationship (QSPR) models. nih.govnih.gov

Polar Surface Area (PSA) : The topological polar surface area (TPSA) is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and transport, including penetration of the blood-brain barrier. researchgate.net Online tools and cheminformatics software can readily calculate TPSA from a molecule's 2D structure. molinspiration.com

These predicted properties help determine if a compound has a favorable profile for oral bioavailability and cell permeability.

Conformational Energy Landscape Analysis and Tautomer Stability Studies

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its interaction with biological targets. Computational chemistry offers methods to explore these aspects in detail.

Conformational Energy Landscape: This refers to a map of the potential energy of a molecule as a function of its geometry. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methoxy (B1213986) group to the quinolinone ring. By systematically rotating this bond and calculating the energy at each step using methods like molecular mechanics or quantum mechanics, an energy profile can be generated. This analysis identifies low-energy, stable conformations (local minima) and the energy barriers to transition between them, providing insight into the molecule's preferred shapes. nih.gov

Tautomer Stability: Quinolin-2(1H)-ones can exist in two tautomeric forms: the amide (keto) form and the enol (hydroxy) form, known as lactam-lactim tautomerism. researchgate.netresearchgate.net The equilibrium between these forms is critical as it can significantly alter the molecule's hydrogen bonding capabilities and, consequently, its binding to a biological target. nih.gov

Computational studies on similar quinolinone systems have consistently shown that the keto (lactam) form is significantly more stable than the enol (lactim) form in both non-aqueous phases and the solid state. researchgate.netresearchgate.net This stability is often attributed to factors like the greater strength of the C=O double bond compared to the C=C double bond and favorable intermolecular interactions such as hydrogen-bonded dimerization in the keto form. researchgate.netlibretexts.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to calculate the relative Gibbs free energies of the tautomers of this compound. nih.govbeilstein-journals.org These calculations are expected to confirm the predominance of the 2-oxo (keto) tautomer, which is the form implied by its chemical name. Factors such as conjugation, intramolecular hydrogen bonding, and solvent effects are crucial in determining the final equilibrium state. quora.com

Virtual Screening Methodologies for Identifying Novel Binding Partners or Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be applied to this compound to discover either new biological targets or new, structurally similar molecules with potentially improved activity.

Structure-Based Virtual Screening (SBVS): If a three-dimensional structure of a potential biological target (e.g., a protein kinase) is available, molecular docking can be employed. benthamdirect.comnih.gov In this method, the 3D structure of this compound is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity. semanticscholar.org This process can be repeated for millions of compounds in a virtual library to find molecules that are predicted to bind more strongly than the original compound or to identify the likely protein targets for the compound itself. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but other active molecules (ligands) are known, LBVS methods can be used. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond acceptors/donors, aromatic rings) necessary for biological activity. nih.govresearchgate.net A model could be built based on this compound and then used to search libraries for other molecules that match these features.

Shape Similarity: This method searches for molecules that have a similar three-dimensional shape to the query molecule, under the principle that similarly shaped molecules may have similar biological activities.

These in silico screening methods are powerful tools for generating hypotheses and prioritizing compounds for experimental testing, significantly reducing the time and cost associated with the early stages of drug discovery. scienceopen.com

Molecular Mechanism of Action and Biological Target Interactions of 3 Methoxy 5 Methylquinolin 2 1h One

Investigation of Enzyme Inhibition/Activation Mechanisms by Quinolinone Derivatives

The quinolinone scaffold is a well-established pharmacophore known to interact with a wide array of enzymes. However, research specifically detailing the enzyme inhibition or activation profile of 3-Methoxy-5-methylquinolin-2(1H)-one is not publicly available. The following sections discuss enzyme targets and interaction mechanisms that have been identified for various other quinolinone derivatives, which could suggest potential, yet unproven, avenues of investigation for this compound.

While no enzymes have been specifically identified as targets for this compound, the broader class of quinoline (B57606) and quinolinone derivatives has been shown to inhibit a diverse range of enzymes critical to various pathological processes. These include:

DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are primary targets for quinolone antibiotics. nih.gov Inhibition of these enzymes leads to breaks in DNA, ultimately causing bacterial cell death. nih.gov Computational docking studies on some novel quinolinone derivatives have explored their binding interactions with topoisomerase IIβ. rsc.org

Kinases: Numerous kinases, which are key regulators of cell signaling pathways, are targeted by quinoline-based molecules. nih.gov For instance, derivatives have been developed as inhibitors of PI3K/mTOR and GSK-3β, both of which are implicated in cancer and other diseases. nih.gov

Oxidases and Oxygenases: Lipoxygenases (LOXs), a family of iron-containing enzymes involved in inflammation, have been identified as targets for certain quinolinone-carboxamide compounds.

Heat Shock Proteins (Hsp90): Some 3-(heteroaryl)quinolin-2(1H)-one derivatives have been synthesized and evaluated as potential inhibitors of the C-terminal of Hsp90, a chaperone protein crucial for the stability of many proteins involved in cancer progression. nih.gov

Carbohydrate-Metabolizing Enzymes: Recent studies have pointed to the potential of quinoline derivatives in inhibiting key metabolic enzymes like α-amylase and α-glucosidase, suggesting a role in managing diabetes.

It is important to reiterate that the interaction of this compound with these or any other enzymes has not been experimentally verified.

Detailed kinetic studies to determine the type of enzyme inhibition (e.g., competitive, noncompetitive, uncompetitive) and to calculate inhibition constants (Kᵢ) are fundamental to understanding a compound's mechanism of action. libretexts.org Such studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Currently, there are no published kinetic studies for this compound with any enzyme target.

Understanding how a ligand binds to its target enzyme at a molecular level is crucial for drug design and optimization. This is typically achieved through techniques like X-ray co-crystallography and computational modeling.

Co-crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand bound within the enzyme's active or allosteric site. For example, the X-ray structure of a quinolinone derivative in complex with mutant isocitrate dehydrogenase 1 (mIDH1) revealed that the inhibitor binds to an allosteric site.

Computational Modeling: Molecular docking and other computational methods are used to predict the binding mode and affinity of a ligand to its target protein. escholarship.org These methods have been applied to various quinolinone derivatives to explore their interactions with targets like topoisomerase IIβ. rsc.org

No co-crystal structures or specific computational binding studies for this compound have been reported in the literature.

Receptor Binding and Modulation Studies

Similar to the situation with enzymes, there is no specific information available regarding the receptor binding profile or modulatory effects of this compound. However, the quinolinone and related heterocyclic scaffolds are known to interact with various G protein-coupled receptors (GPCRs) and other receptor types.

Radioligand binding assays are the standard method for determining the affinity (often expressed as Kᵢ or Kᴅ values) of a compound for a specific receptor or a panel of receptor subtypes. nih.govnih.gov High affinity and selectivity for a particular receptor subtype are often desirable properties for a therapeutic agent to minimize off-target effects.

While derivatives of the quinolinone and quinazoline (B50416) cores have been investigated as modulators of metabotropic glutamate (B1630785) receptors (e.g., mGluR5) and muscarinic acetylcholine (B1216132) receptors, no such binding data exists for this compound. biorxiv.orgresearchgate.net

Ligands can interact with receptors through different mechanisms:

Orthosteric Modulation: The ligand binds to the same site as the endogenous neurotransmitter or hormone (the orthosteric site), acting as either an agonist (activator) or an antagonist (blocker).

Allosteric Modulation: The ligand binds to a topographically distinct site on the receptor (an allosteric site). mdpi.com Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, or negative (NAMs), reducing its effect. researchgate.netmdpi.com This mechanism can offer greater subtype selectivity and a more nuanced modulation of receptor activity.

Several quinazolinone derivatives have been identified as positive allosteric modulators of mGluR4, and other related structures have been studied as allosteric modulators of muscarinic receptors. However, the potential for this compound to act as either an orthosteric or allosteric modulator at any receptor is currently unknown.

Modulation of Gene Expression and Signal Transduction Pathways by Quinolinone Derivatives (in in vitro models)

Quinolinone derivatives exert their biological effects by modulating a variety of intracellular signal transduction pathways and gene expression profiles, which are often dysregulated in cancer. mdpi.com These pathways govern critical cellular processes, including proliferation, survival, apoptosis, and angiogenesis.

Key Signal Transduction Pathways Modulated:

PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in human cancer. Several quinoline derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR. mdpi.com For example, omipalisib, a quinoline derivative, shows a high inhibitory effect on both PI3K and mTOR. mdpi.com

Ras/Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade transduces signals from extracellular growth factors to the nucleus, regulating gene expression and preventing apoptosis. mdpi.comnih.gov Quinoline derivatives have been tested as inhibitors of this pathway, aiming to block uncontrolled cellular proliferation. mdpi.com

Sirt1/Caspase 3 Signaling Pathway: Certain quinazoline derivatives have been shown to induce apoptosis in cancer cells by mediating this pathway. nih.gov Sirt1 is a protein deacetylase with complex roles in cell fate, and its modulation can trigger caspase-3 activation, a key executioner of apoptosis. nih.gov

EZH2 and Histone Methylation: 5-Methoxyquinoline derivatives have been identified as a novel class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors. mdpi.comnih.gov EZH2 is a histone methyltransferase that methylates histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of tumor suppressor genes. mdpi.com Inhibition of EZH2 by these compounds leads to a decrease in the global H3K27me3 level, thereby altering the expression of genes involved in cell cycle control and tumor progression. mdpi.comnih.gov

By targeting these diverse signaling networks, quinolinone derivatives can simultaneously disrupt multiple oncogenic processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Structure-Activity Relationship (SAR) Studies on this compound Analogues for Specific Target Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinolinone derivatives, SAR studies have provided valuable insights into how chemical modifications to the core scaffold influence their interactions with biological targets. mdpi.comnih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinolinone-based anticancer agents, several key features have been identified:

The Quinolinone Core: The bicyclic quinolinone structure serves as a rigid scaffold for the spatial arrangement of various functional groups, making it a privileged structure in medicinal chemistry. mdpi.com

Methoxy (B1213986) Substituents: The presence, number, and position of methoxy (-OCH₃) groups are critical determinants of biological activity. researchgate.net Methoxy groups can influence the compound's lipophilicity, electronic properties, and hydrogen-bonding capacity, thereby affecting membrane permeability and target binding. mdpi.com For example, SAR studies on pyrimido[4,5-c]quinolin-1(2H)-ones revealed that 3,4,5-trimethoxy substitutions on an aryl group significantly improved antimigratory activity. researchgate.net Similarly, in a series of methoxybenzo[h]quinoline-3-carbonitrile derivatives, a 4-hydroxy-3-methoxy substitution pattern on the phenyl ring was found to enhance antitrypanosomal activity. mdpi.com

Substituents at C2 and C4 Positions: The C2 and C4 positions of the quinoline ring are common sites for modification. A 4-anilino-quinazoline scaffold, for instance, has proven to be a favorable structure for developing EGFR kinase inhibitors. mdpi.com The nature of the aryl group at the C2 position can also significantly impact cytotoxicity and selectivity. rsc.org

Lipophilicity: A clear relationship between lipophilicity and cytotoxic effects has been observed for some quinoline derivatives. Generally, analogues with greater octanol/water partition coefficients (cLogP) have demonstrated better cytotoxic activity against certain cancer cell lines, suggesting that membrane transport is a key factor. mdpi.comrsc.org

Design Principles for Enhanced Affinity and Selectivity

Based on SAR findings, several design principles have been established to guide the synthesis of more effective quinolinone-based therapeutic agents:

Target-Specific Modifications: Modifications are tailored to the specific topology of the target's binding site. For kinase inhibitors, functional groups are introduced to form hydrogen bonds with hinge region residues or to occupy hydrophobic pockets within the ATP-binding site. mdpi.com For tubulin inhibitors, modifications aim to enhance binding at the colchicine (B1669291) site, thereby disrupting microtubule dynamics. nih.govresearchgate.net

Modulation of Physicochemical Properties: Adjusting the number and location of methoxy and hydroxyl groups can balance lipophilicity and water solubility, which is critical for achieving favorable pharmacokinetic profiles. mdpi.com While increased lipophilicity can enhance membrane transfer, excessive lipophilicity may reduce solubility and hinder transport to target sites. mdpi.com

Introduction of Heterocyclic Rings: Fusing or substituting the quinolinone core with other heterocyclic systems (e.g., purines, pyrimidines, indoles) has been a successful strategy to create novel analogues with enhanced biological activity and novel mechanisms of action. nih.govnih.gov

| Compound Class | Key Structural Features | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-trimethoxy substitution at the 2-arylpyrimido group | Significantly improved antimigratory activity. | researchgate.net |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | N-unsubstituted indole (B1671886) ring | Demonstrated higher antiproliferative activity compared to N-substituted analogues. | nih.gov |

| 5-Methoxyquinoline Derivatives | 1-methyl-1,4-diazepane at C2; 1-methylpiperidin-4-amine at C4 | Optimal combination for EZH2 inhibitory activity. | mdpi.comnih.gov |

| 2-Arylquinolines | Higher lipophilicity (cLogP) | Correlated with better cytotoxic effects in HeLa and PC3 cancer cells. | rsc.org |

| Quinazoline Derivatives | 4-anilino-quinazoline scaffold | Privileged structure for developing EGFR kinase inhibitors. | mdpi.com |

Cellular Mechanism of Action Studies (e.g., apoptosis induction, cell cycle effects in in vitro cell lines, phenotypic screening in in vitro models)

The anticancer activity of quinolinone derivatives is ultimately realized through the induction of specific cellular responses, primarily apoptosis and cell cycle arrest. These mechanisms are often elucidated through a combination of molecular and cell-based assays.

Apoptosis Induction: Apoptosis, or programmed cell death, is a primary mechanism by which quinolinone analogues eliminate cancer cells. nih.gov Numerous studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia, breast cancer, and hepatocellular carcinoma. nih.govsemanticscholar.orgwaocp.org The induction of apoptosis is characterized by morphological changes such as cell shrinkage and membrane blebbing, as well as biochemical events. mdpi.com Key molecular events include:

Caspase Activation: Activation of the caspase cascade, particularly initiator caspases (caspase-9) and executioner caspases (caspase-3), is a hallmark of apoptosis. semanticscholar.org

Regulation of Bcl-2 Family Proteins: Quinolinone derivatives can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring the former and leading to mitochondrial membrane permeabilization. semanticscholar.org

Upregulation of p53: Some analogues induce apoptosis through the upregulation of the p53 tumor suppressor protein, which can halt the cell cycle or initiate cell death in response to DNA damage. waocp.org

Cell Cycle Effects: In addition to inducing apoptosis, many quinolinone derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cells from progressing through the division cycle, ultimately leading to cell death. The most commonly observed effects are arrest at the G2/M phase or the S phase. mdpi.comsemanticscholar.orgwaocp.org This cell cycle arrest is often a consequence of the compound's interaction with key regulatory proteins, such as tubulin. nih.gov Disruption of microtubule polymerization by these agents can activate the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis. nih.gov

Phenotypic Screening: Phenotypic screening is a powerful, target-agnostic approach used to identify compounds that elicit a desired cellular phenotype, such as reduced cell viability or induction of a specific cell death morphology. ed.ac.uk This strategy has been instrumental in discovering novel antiproliferative quinolinone derivatives. High-content screening assays, which use automated microscopy and image analysis, can quantify multiple cellular parameters simultaneously, providing detailed insights into the mechanism of action. For example, phenotypic screens can identify compounds that cause a distinct mitotic arrest phenotype, suggesting a mechanism involving microtubule disruption, which can then be confirmed through target-based assays. nih.goved.ac.uk

| Compound/Derivative Class | Cell Line(s) | Observed Cellular Effect(s) | Reference |

|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one derivative (11e) | HepG-2 (Hepatocellular carcinoma) | Cell cycle arrest at G2/M phase; Apoptosis induction (49.14%). | semanticscholar.org |

| 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Leukemic cell lines | Induces cytotoxicity by activating apoptosis; increase in sub-G1 phase. | nih.gov |

| Ciprofloxacin Chalcone (B49325) Hybrid (CCH) | HepG2, MCF7 (Breast carcinoma) | Induced apoptosis through up-regulation of p53. | waocp.org |

| Indole-based chalcone derivative (9e) | U-937/Bcl-2 (Myeloid leukemia) | Cell cycle arrest at G2-M phase; induction of apoptosis. | nih.gov |

| Thienoisoquinoline derivative | A549 (Lung cancer) | Causes mitotic arrest and disrupts microtubules. | nih.gov |

Potential Applications of 3 Methoxy 5 Methylquinolin 2 1h One As Chemical Probes or Tools

Development of Fluorescent Probes Incorporating the Quinolinone Scaffold for Cellular Imaging and Biosensing

The quinoline (B57606) scaffold is a fundamental component in the design of fluorescent probes for biological imaging. crimsonpublishers.comnih.gov These probes are instrumental for a variety of applications, including cellular staining, labeling of biomolecules, and as indicators for environmental conditions within cells. nih.gov The core structure of quinoline allows for extensive functionalization, enabling the tuning of its photophysical properties to suit specific imaging needs. nih.govacs.org

Researchers have successfully developed quinoline-based small molecules that can be used for live-cell imaging. nih.govnih.gov These probes can be designed to be sensitive to intracellular pH, for example. nih.gov The modular nature of the quinoline scaffold allows for the systematic modification of different domains of the molecule to control its polarization, photophysical characteristics, and structural diversity. nih.govacs.org This adaptability is crucial for creating probes that are optimized for specific biological targets or environments.

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications

| Probe Type | Target/Application | Key Features |

| Quinoline-based pH sensor | Intracellular pH imaging | Two-stage fluorescence response to pH changes |

| Naphthalimide-isoquinoline Schiff base | Al³⁺ ion detection in living cells | "Turn-on" fluorescence upon binding Al³⁺ |

| Quinoline-malononitrile derivatives | Aβ aggregate imaging in Alzheimer's disease | Near-infrared (NIR) fluorescence, good water solubility |

| Quinoline-based multiphoton fluorescent probe | Lipid droplet detection in live cells | Enhanced tissue penetration and lower phototoxicity |

Application in Affinity Chromatography and Target Identification Methodologies

Affinity chromatography is a powerful technique for purifying biological molecules by exploiting their specific binding interactions. While there are no direct reports of 3-Methoxy-5-methylquinolin-2(1H)-one being used in this context, quinoline derivatives have been employed as ligands in affinity-based separations. For instance, quinolin-8-ol has been immobilized on a stationary phase for the affinity chromatography of proteins like porcine pepsin A. researchgate.net

The identification of the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. nih.gov Affinity-based target identification methods often involve immobilizing a small molecule on a solid support to "pull down" its binding partners from a cell lysate. nih.gov Given the biological activities associated with the quinoline scaffold, derivatives of this compound could potentially be functionalized with a linker and attached to a resin for use in such pull-down experiments to identify its protein targets.

Use in Analytical Chemistry as a Ligand, Chemo/Biosensor, or Reagent

The quinoline scaffold is well-represented in the field of analytical chemistry, particularly in the development of chemosensors and biosensors. mdpi.comnih.govmdpi.com Quinoline derivatives have been designed to act as fluorescent or colorimetric sensors for a variety of analytes, including metal ions and anions. nih.govnih.govrsc.org For example, quinoline-based chemosensors have been developed for the selective detection of Zn(II), fluoride, and cyanide ions. nih.govnih.gov The sensing mechanism often involves a change in the fluorescence or absorption spectrum of the quinoline derivative upon binding to the target analyte. nih.govnih.gov

The utility of the quinoline core in these applications stems from its ability to coordinate with metal ions and to participate in hydrogen bonding interactions. nih.govrroij.com The electronic properties of the quinoline ring can be modulated by substituents, which in turn affects its binding affinity and selectivity for different analytes. nih.gov Therefore, this compound, with its specific substitution pattern, could serve as a platform for the design of new chemosensors. Its potential to act as a ligand for metal ions or to interact with other small molecules could be explored for the development of novel analytical methods.

Exploitation of the Quinolinone Scaffold in Material Science or Electronic Devices

The quinoline and quinolinone scaffolds are not only relevant in a biological context but also show promise in the field of material science and electronics. acs.orgresearchgate.net Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their electronic and luminescent properties. acs.orgresearchgate.net The ability of these compounds to act as electron acceptors makes them suitable for use as p-type semiconductors. researchgate.net

Recent research has demonstrated that quinolinone systems can be incorporated into polymers to create materials with reversible and recyclable properties. acs.org By utilizing the photochemical dimerization and thermal cleavage of quinolinone dimers, it is possible to create polymer networks that can be formed with light and deconstructed with heat. acs.org This type of stimuli-responsive behavior is highly desirable for the development of advanced functional materials. acs.org

The specific compound this compound could potentially be functionalized to create monomers for polymerization. The methoxy (B1213986) and methyl groups would likely influence the electronic properties and reactivity of the quinolinone core, which could be advantageous for tuning the characteristics of the resulting materials. Further investigation into the photochemical and thermal behavior of this specific quinolinone derivative could reveal its suitability for applications in smart coatings, self-healing materials, or organic electronic devices.

Future Directions and Emerging Research Avenues for 3 Methoxy 5 Methylquinolin 2 1h One Research

Exploration of Novel and Efficient Synthetic Methodologies

While the synthesis of the core quinolin-2-one ring system is well-established through classic reactions like the Friedländer, Knorr, and Conrad-Limpach syntheses, future research on 3-Methoxy-5-methylquinolin-2(1H)-one should focus on the development of more efficient, sustainable, and versatile synthetic strategies. The exploration of greener and more atom-economical methods is a key area of interest in modern organic synthesis.

Future synthetic explorations could include:

Catalyst-Free and Green Synthesis: The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free reactions, are at the forefront of sustainable chemistry. Research into one-pot multicomponent reactions starting from simple, readily available precursors to construct the this compound core would be highly valuable.

Photocatalytic and Electrosynthetic Methods: Visible-light photocatalysis and electrosynthesis offer novel approaches to C-H functionalization and cyclization reactions under mild conditions. These methods could provide new routes to introduce the methoxy (B1213986) and methyl groups onto the quinolinone scaffold with high regioselectivity.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound and its analogs would be a significant step towards efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Key Considerations for this compound |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials bearing the methyl and methoxy precursors. |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, use of a renewable energy source. | Development of photocatalytic systems that can selectively functionalize the quinolinone core. |

| C-H Activation/Functionalization | Direct introduction of functional groups without pre-functionalized substrates. | Regioselective introduction of the methoxy and methyl groups on the quinoline (B57606) ring. |

Advanced Computational Design and Optimization of Quinolinone Analogues

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery and optimization of bioactive molecules. researchgate.net For this compound, computational approaches can guide the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Future computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives of this compound with varied substituents and evaluating their biological activity, QSAR models can be developed. nih.govnih.govmdpi.comresearchgate.net These models can identify key structural features that correlate with activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations: If a biological target for this scaffold is identified, molecular docking can predict the binding mode and affinity of this compound and its analogs. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the mechanism of action.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the structural features of this compound. This model can then be used to virtually screen large compound libraries to identify new molecules with similar properties and potential biological activities. nih.gov

| Computational Method | Application to this compound | Expected Outcome |